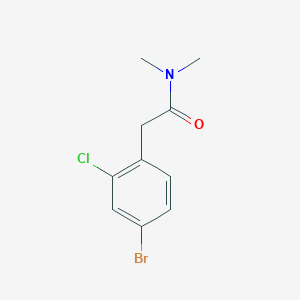

2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide

Description

2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide (molecular formula: C₁₀H₁₁BrClNO) is a halogenated acetamide derivative featuring a phenyl ring substituted with bromine (4-position) and chlorine (2-position), linked to an N,N-dimethylacetamide group. Key structural identifiers include its SMILES string CN(C)C(=O)CC1=C(C=C(C=C1)Br)Cl and InChI key HOLNMSLPDIQLTG-UHFFFAOYSA-N . The compound’s molecular weight is approximately 276.5 g/mol, and its structure suggests moderate lipophilicity due to the electron-withdrawing halogens, which may influence solubility and reactivity.

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-13(2)10(14)5-7-3-4-8(11)6-9(7)12/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLNMSLPDIQLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide typically involves the acylation of 4-bromo-2-chloroaniline with N,N-dimethylacetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates such as 4-bromo-2-chloroaniline, followed by its acylation. The process is optimized for large-scale production, focusing on cost-efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The acetamide group can be hydrolyzed to form corresponding amines and acids.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound.

Hydrolysis: Corresponding amines and acids.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, such as its role in inhibiting certain enzymes or interacting with cellular receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related acetamide derivatives, highlighting differences in substituents, molecular properties, and biological activities:

Key Comparative Insights

This difference may influence interactions with biological targets or catalysts. The thiophene-containing analog (N-(4-Bromophenyl)-2-(2-thienyl)acetamide) exhibits antimycobacterial activity due to the sulfur heterocycle’s ability to mimic endogenous substrates . The target compound’s phenyl ring lacks this heteroatom, suggesting divergent pharmacological profiles.

Lipophilicity and Solubility The dichloro-substituted analog (2-Bromo-N-(2,4-dichlorophenyl)acetamide) has higher lipophilicity (logP ~3.2 estimated) compared to the target compound (logP ~2.8), which may enhance membrane permeability but reduce aqueous solubility .

Safety and Handling

- N,N-Dimethylacetamide derivatives, including the target compound, may exhibit percutaneous absorption, necessitating biological monitoring in industrial settings .

- Nitro-substituted analogs (e.g., impurities in ) pose higher toxicity risks due to nitro group reactivity, unlike the target compound’s halogen substituents .

Biological Activity

2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo and chloro substituent on a phenyl ring, attached to a dimethylacetamide moiety. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide exhibit notable antimicrobial activity. For instance, derivatives of similar structures have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through pathways involving the activation of caspases and modulation of cell cycle regulators. In vitro assays have shown that certain concentrations can significantly reduce the viability of cancer cell lines, highlighting its potential as an anticancer agent.

The biological activity of 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : It may interact with various receptors, altering signaling pathways that control cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 value was determined to be around 15 µM, indicating a potent effect at relatively low concentrations.

- Antimicrobial Activity : Another investigation evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, showcasing its potential as an antimicrobial agent.

Comparative Analysis

| Compound | Activity Type | IC50/MIC Values | Reference |

|---|---|---|---|

| 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide | Anticancer | 15 µM | |

| Similar Compound A | Antimicrobial | 32 µg/mL (S. aureus) | |

| Similar Compound B | Antimicrobial | 64 µg/mL (E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.